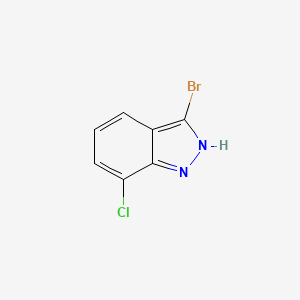

3-bromo-7-chloro-1H-indazole

描述

Overview of the Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif is present in a multitude of medicinally important molecules, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the indazole scaffold allows for diverse substitutions, leading to compounds with activities such as anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govresearchgate.net

The significance of the indazole core is underscored by its presence in several commercially successful drugs. researchgate.netdntb.gov.ua For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Benzydamine possesses anti-inflammatory properties. researchgate.netresearchgate.net The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in many synthetic and biological systems. nih.gov The ability of the indazole ring system to interact with various biological targets has solidified its importance as a foundational structure in the design and development of new therapeutic agents. benthamdirect.com

Significance of Halogenated Heterocycles in Drug Discovery and Development

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a well-established strategy in drug discovery. sigmaaldrich.commdpi.com Halogens can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org This, in turn, can enhance the therapeutic efficacy and pharmacokinetic profile of a drug candidate.

Halogenated heterocycles are crucial as both final drug substances and as versatile intermediates in chemical synthesis. sigmaaldrich.comdur.ac.uk The presence of a halogen atom provides a reactive handle for further molecular modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. rsc.org An estimated 70% of pharmaceutical products are based on heterocyclic structures, and the incorporation of halogens into these scaffolds continues to be a key approach in the quest for novel and more effective medicines. dur.ac.uk The strategic placement of halogens can lead to improved potency and selectivity, as seen in numerous approved drugs. mdpi.comnih.gov

Rationale for Research into 3-Bromo-7-chloro-1H-indazole and Structurally Analogous Halogenated Indazoles

The specific compound, this compound, is a subject of research interest due to the unique combination and positioning of its halogen substituents. This di-halogenated indazole serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. chemimpex.com The bromine atom at the 3-position and the chlorine atom at the 7-position offer distinct reactivities, enabling selective chemical transformations.

Research into this and similar halogenated indazoles is driven by the quest for new bioactive compounds. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. mdpi.comsemanticscholar.org This highlights the potential of halogenated indazoles to serve as precursors to groundbreaking medicines. The study of compounds like this compound allows chemists to explore structure-activity relationships, systematically investigating how the type and position of halogen atoms on the indazole core affect biological activity. nih.gov This knowledge is critical for the rational design of future drug candidates with improved therapeutic properties. The synthesis and functionalization of such halogenated indazoles are key areas of investigation, with researchers developing efficient and regioselective methods to access these important chemical entities. rsc.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | chemimpex.comcymitquimica.com |

| Molecular Weight | 231.48 g/mol | chemimpex.com |

| CAS Number | 885271-75-0 | chemimpex.comsigmaaldrich.cn |

| Appearance | White solid | chemimpex.com |

| Purity | ≥95% (HPLC) | chemimpex.com |

| InChI Key | SXOKLXYCYCXCCH-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.cn |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-7-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOHOYPACGOYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646271 | |

| Record name | 3-Bromo-7-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-96-0 | |

| Record name | 3-Bromo-7-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 7 Chloro 1h Indazole and Its Functionalized Derivatives

Direct Synthesis Strategies for Halogenated Indazoles

The direct introduction of halogen atoms onto the indazole scaffold is a primary strategy for the synthesis of compounds like 3-bromo-7-chloro-1H-indazole. This approach relies on the inherent reactivity of the indazole ring and the careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination at the C3 Position of Indazole Precursors

The functionalization of the C3 position of the indazole ring is a critical step in many synthetic routes. mdpi.com Halogenation, particularly bromination, at this position provides a versatile handle for subsequent cross-coupling reactions. chim.it

The direct bromination of 1H-indazoles can be achieved using various brominating agents. N-bromosuccinimide (NBS) is a widely employed reagent for the regioselective introduction of a bromine atom at the C3-position of the indazole system, often in solvents like acetonitrile, dichloromethane, chloroform, or methanol. chim.it For instance, the reaction of an appropriate indazole precursor with NBS can selectively yield the 3-bromo derivative. chim.it

Electrochemical methods also offer a pathway for C3-bromination. An electrochemical approach using platinum plates as both anode and cathode, with allyl bromide in the presence of sodium bromide and tetra-n-butylammonium bromide in acetonitrile, has been developed for the synthesis of 3-bromoindazoles. chim.it

The table below summarizes common conditions for the C3-bromination of indazole precursors.

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

| N-bromosuccinimide (NBS) | Acetonitrile, Dichloromethane, Chloroform, Methanol | Varies | chim.it |

| Allyl bromide, NaBr, nBu4NBr | Acetonitrile | Electrochemical, Pt electrodes | chim.it |

Selective Chlorination Approaches at the C7 Position of Indazole Intermediates

The introduction of a chlorine atom at the C7 position of the indazole ring is another crucial transformation. The electronic properties of existing substituents on the indazole ring significantly influence the position of subsequent halogenation.

For 4-substituted 1H-indazoles, direct bromination has been shown to occur selectively at the C7 position. nih.gov While this refers to bromination, similar principles of electronic influence apply to chlorination. Computational studies can be utilized to predict the reactivity of the indazole ring and guide the selection of appropriate chlorination strategies. nih.gov

A metal-free method for the regioselective halogenation of 2H-indazoles has been developed, which can be adapted for selective chlorination. rsc.orgnih.gov By adjusting reaction conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide - NCS) and solvent, selective monochlorination can be achieved. rsc.orgnih.gov

Stepwise Halogenation Protocols for Dihaloindazoles

The synthesis of dihaloindazoles like this compound often involves a stepwise halogenation approach. This allows for the controlled introduction of different halogen atoms at specific positions.

A "one-pot, two-step" method has been successfully employed for the synthesis of hetero-halogenated 2H-indazoles. rsc.orgnih.gov For example, 3-bromo-7-chloro-2H-indazoles can be prepared by first performing a bromination reaction, followed by a chlorination step. rsc.orgnih.gov This sequential addition of halogenating agents within the same reaction vessel provides an efficient route to dihalogenated products. The order of halogenation can be reversed to produce 3-chloro-7-bromo-2H-indazoles. nih.gov

The following table outlines a general stepwise halogenation protocol.

| Step | Reagent | Solvent | Temperature | Outcome | Reference(s) |

| 1. Bromination | NBS | Ethanol | 50 °C | 3-Bromo-2H-indazole intermediate | rsc.orgnih.gov |

| 2. Chlorination | NCS | Ethanol | 50 °C | 3-Bromo-7-chloro-2H-indazole | rsc.orgnih.gov |

Synthetic Routes to Key Indazole Intermediates Bearing Halogen Functionalities

The construction of the indazole core itself is a fundamental aspect of synthesizing complex derivatives. Utilizing pre-functionalized starting materials or performing annulation reactions are common strategies.

Annulation Reactions for the Indazole Core Formation

Annulation reactions, which involve the formation of a ring onto an existing system, are powerful tools for constructing the indazole scaffold. researchgate.net A variety of methods have been developed, often involving transition metal catalysis.

One notable approach is the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This method can be used to construct the 1H-indazole skeleton under different reaction conditions, accommodating various hydrazone substrates. organic-chemistry.org Another strategy involves the rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation of azobenzenes with sulfoxonium ylides to form 3-acyl-2H-indazoles. acs.orgnih.gov

Transition-metal-catalyzed C-H activation/annulation sequences have emerged as a favorable method for constructing functionalized indazole derivatives in a single step. researchgate.net These reactions offer improved tolerance for various functional groups and lead to structurally complex products. researchgate.net For instance, a rhodium(III)-catalyzed reaction between azobenzenes and aldehydes represents a formal [4+1] annulation to produce N-aryl-2H-indazoles. acs.org

Utilization of Pre-functionalized Aromatic Precursors in Indazole Synthesis

A highly effective strategy for synthesizing halogenated indazoles involves the use of aromatic precursors that already contain the desired halogen atoms. This approach offers excellent regiocontrol.

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, starts from the inexpensive 2,6-dichlorobenzonitrile (B3417380). chemrxiv.orgresearchgate.net This synthetic route involves a two-step sequence:

Regioselective bromination: The 2,6-dichlorobenzonitrile is first brominated at the desired position.

Heterocycle formation: The resulting bromo-dichloro-benzonitrile undergoes cyclization with hydrazine (B178648) to form the 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.orgresearchgate.net

This method has been successfully scaled up to hundred-gram quantities without the need for purification by column chromatography. chemrxiv.orgresearchgate.net

Similarly, the synthesis of 7-bromo-4-fluoro-1H-indazole can be achieved by starting with a fluorinated aromatic compound, such as a substituted 2-fluorobenzonitrile. The synthesis proceeds through regioselective bromination followed by cyclization to form the indazole ring.

The table below details the starting materials and key reaction steps for the synthesis of halogenated indazoles from pre-functionalized precursors.

| Target Compound | Starting Material | Key Reaction Steps | Reference(s) |

| 7-bromo-4-chloro-1H-indazol-3-amine | 2,6-dichlorobenzonitrile | 1. Regioselective bromination 2. Cyclization with hydrazine | chemrxiv.orgresearchgate.net |

| 7-bromo-4-fluoro-1H-indazole | Substituted 2-fluorobenzonitrile | 1. Regioselective bromination 2. Cyclization |

Advanced Synthetic Transformations for Modifying this compound

The presence of two different halogen atoms on the this compound scaffold offers a versatile platform for selective chemical modifications, enabling the synthesis of a diverse array of derivatives.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful methods for creating new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for site-selective functionalization, as the C-Br bond is generally more reactive in palladium-catalyzed reactions. thieme-connect.deresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the haloindazole with a boronic acid or its ester. researchgate.netnih.gov For instance, the selective coupling of 3-bromoindazoles with various arylboronic acids can be achieved using palladium catalysts like Pd(PPh₃)₄ with a base such as cesium carbonate, often under microwave irradiation to enhance reaction rates. researchgate.net This method allows for the synthesis of 3-aryl-7-chloro-1H-indazoles. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Sonogashira Coupling: This reaction facilitates the introduction of alkynyl groups, which are valuable for extending conjugation or for further synthetic transformations. thieme-connect.deresearchgate.net The coupling of a terminal alkyne with the haloindazole is typically catalyzed by a palladium complex with a copper(I) co-catalyst. researchgate.net Sequential Sonogashira and Suzuki reactions have been successfully applied to dihaloindazoles, demonstrating the ability to selectively functionalize at both the 3- and 5-positions by leveraging the higher reactivity of the iodo group over the bromo group. thieme-connect.deresearchgate.net Although direct examples with this compound are less common in the provided results, the principles established with similar dihaloindazoles are applicable.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Haloindazoles

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoindazoles | Arylboronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | 3-Aryl-1H-indazoles | Good to Excellent | researchgate.net |

| 5-Bromo-3-iodo-1H-indazole | Terminal Alkynes | Sonogashira | Pd/C-CuI-PPh₃ | 3-Alkynyl-5-bromo-1H-indazole | Good to Excellent | researchgate.net |

| 5-Bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | Suzuki | Pd catalyst | 3-(3-Methoxyphenyl)-5-bromoindole | 94% | thieme-connect.de |

This table presents examples from related haloindazoles to illustrate the general applicability of these reactions.

Functional Group Interconversions at the Indazole Nucleus

Beyond cross-coupling, the halogen atoms on the indazole ring can be transformed into other functional groups. For instance, the bromine at the C3 position can undergo halogen-lithium exchange with reagents like tert-butyllithium (B1211817) to form a 3-lithioindole intermediate, which can then react with various electrophiles. orgsyn.org This method provides a route to a wide range of 3-substituted indoles. Additionally, amination reactions are crucial for synthesizing bioactive molecules. A two-step process involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization, yields substituted 3-aminoindazoles. organic-chemistry.org

N-Substitution and Derivatization Strategies for Indazole Nitrogen Atoms

The indazole core has two nitrogen atoms (N1 and N2) that can be substituted, and controlling the regioselectivity of these reactions is a significant challenge in indazole chemistry. researchgate.netnih.gov The development of selective N1-alkylation methods is particularly important for producing medicinally relevant compounds. researchgate.netnih.gov High-throughput experimentation has been used to develop practical and scalable procedures that are highly selective for N1-alkylation, avoiding the formation of the N2-alkylated product. researchgate.netnih.gov These methods often rely on thermodynamic control to achieve high selectivity and have been successfully demonstrated on a large scale. researchgate.netnih.gov

Process Chemistry and Scalability Considerations for Halogenated Indazole Synthesis

Transitioning the synthesis of halogenated indazoles from the laboratory to an industrial scale requires careful consideration of economic viability, safety, and environmental impact.

Application of Green Chemistry Principles in Synthetic Design and Execution

The integration of green chemistry principles into synthetic design aims to minimize the environmental footprint of chemical manufacturing. nih.govresearchgate.net This involves preventing waste, using safer solvents and reagents, improving energy efficiency, and utilizing catalysis. nih.govnih.gov For indazole synthesis, green approaches include the use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, which can be easily recovered and reused. nih.gov These catalysts have been used in one-pot reactions to form multiple chemical bonds under ligand-free and base-free conditions, using green solvents like PEG-400. nih.gov Furthermore, iodine-mediated synthesis of 2H-indazoles offers a metal-free, efficient method that proceeds under simple conditions. rsc.org These strategies align with the core tenets of green chemistry by reducing waste and avoiding the use of hazardous materials. nih.govrsc.org

Exploration of Biological Activities and Therapeutic Potential of 3 Bromo 7 Chloro 1h Indazole and Its Analogues

Antineoplastic and Antiproliferative Activities of Halogenated Indazoles

Halogenated indazole derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy. rsc.orgnih.gov Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tyrosine Kinases and Other Signal Transduction Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Halogenated indazoles have been extensively investigated as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases. The presence of halogen atoms is often crucial for their inhibitory potency. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers, including urothelial carcinoma and lung adenocarcinoma. nih.gov Several indazole-based derivatives have been developed as potent FGFR inhibitors. For instance, a series of 1H-indazol-3-amine derivatives demonstrated significant FGFR1 inhibitory activity, with the presence and position of halogen substituents on the phenyl ring influencing potency. rsc.orgmdpi.com One of the most potent compounds in a series, a dichlorophenyl-substituted indazole derivative, exhibited an IC50 value of 30.2 ± 1.9 nM for FGFR1. mdpi.com Another study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 of 15.0 nM. rsc.orgmdpi.com Further optimization led to a derivative with an IC50 of 2.9 nM. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of tryptophan. rsc.orgacs.org Halogenated indazoles have been explored as IDO1 inhibitors. Studies have shown that indazole derivatives with a halogen at the 6-position can act as potent IDO1 inhibitors. rsc.org For example, a series of N'-hydroxyindazolecarboximidamides were synthesized, and compounds with 3-bromo or 3-chloro substitution on a phenyl group showed significant anti-IDO1 activity. nih.gov

Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. researchgate.net Novel 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors. researchgate.net

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. nih.gov Indazole derivatives have been identified as inhibitors of Aurora kinases. tandfonline.com Studies on 3-(pyrrolopyridin-2-yl)indazole derivatives revealed that halogenation was important for enhanced potency, with IC50 values of 32 nM and 46 nM for Aurora kinase A. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). mdpi.com A series of 1H-indazol-3-amine derivatives have been evaluated for their activity against wild-type Bcr-Abl and the T315I mutant. One promising inhibitor demonstrated IC50 values of 0.014 µM and 0.45 µM against Bcr-AblWT and Bcr-AblT315I, respectively. mdpi.com

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Dichlorophenyl-substituted indazole | FGFR1 | 30.2 ± 1.9 nM | mdpi.com |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | rsc.orgmdpi.com |

| Optimized 1H-indazol-3-amine derivative | FGFR1 | 2.9 nM | mdpi.com |

| 3-(pyrrolopyridin-2-yl)indazole derivative | Aurora Kinase A | 32 nM | nih.gov |

| 1H-indazol-3-amine derivative | Bcr-AblWT | 0.014 µM | mdpi.com |

| 1H-indazol-3-amine derivative | Bcr-AblT315I | 0.45 µM | mdpi.com |

Effects on Cell Cycle Progression and Apoptosis Induction

In addition to direct enzyme inhibition, halogenated indazoles can exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).

Disruption of the cell cycle is a key strategy in cancer treatment. mdpi.com Studies have shown that certain halogenated derivatives can induce cell cycle arrest at different phases. For example, some halogenated benzofuran (B130515) derivatives, which share structural similarities with indazoles, were found to induce G2/M phase arrest in HepG2 and A549 cancer cells. mdpi.com One 6-substituted aminoindazole derivative was shown to cause G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org Another indazole derivative induced G0/G1 phase arrest in K562 leukemia cells. nih.gov

The induction of apoptosis is another critical mechanism of anticancer drugs. Halogenated indazole derivatives have been shown to trigger apoptosis in cancer cells. nih.gov For instance, one indazole derivative was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov The mechanism of apoptosis induction can involve the modulation of pro-apoptotic and anti-apoptotic proteins. nih.gov

| Compound Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 6-substituted aminoindazole | HCT116 (Colorectal Cancer) | G2/M cell cycle arrest | rsc.org |

| Indazole derivative | K562 (Leukemia) | G0/G1 cell cycle arrest and apoptosis induction | nih.gov |

| Halogenated benzofuran derivative | HepG2 (Liver Cancer) | G2/M phase arrest | mdpi.com |

| Halogenated benzofuran derivative | A549 (Lung Cancer) | G2/M phase arrest | mdpi.com |

Evaluation in Various Cancer Cell Lines and In Vivo Tumor Models

The anticancer potential of halogenated indazoles has been evaluated in a variety of cancer cell lines and in some cases, in vivo tumor models.

Glioma: While specific studies on 3-bromo-7-chloro-1H-indazole in glioma cell lines are not extensively detailed in the provided context, the general class of indazole derivatives has shown promise against various cancers, and the exploration in glioma is an active area of research.

Renal Cell Carcinoma: Sunitinib, an FDA-approved drug containing an indole (B1671886) core (structurally related to indazole), is used for the treatment of advanced renal cell carcinoma, highlighting the potential of this structural class of compounds against this cancer type. rsc.org

Non-Small Cell Lung Cancer (NSCLC): Indole-based compounds, which are structurally similar to indazoles, have shown potential for the treatment of NSCLC. tandfonline.comresearchgate.net One 1H-indazole derivative displayed strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines, including H1975, PC9, and HCC827. mdpi.com Another study reported that a 2-methoxy-phenoxy derivative with a 4-bromo substituent exhibited moderate cytotoxicity against the human non-small-cell lung cancer cell line A549. researchgate.net

Antiviral Properties and Associated Mechanisms (e.g., HIV)

Beyond their anticancer activities, halogenated indazoles have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Capsid Inhibitor Potency and Selectivity

The HIV capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it an attractive target for antiviral therapy. chemrxiv.orgnih.gov 7-Bromo-4-chloro-1H-indazol-3-amine is a key heterocyclic fragment used in the synthesis of Lenacapavir, a potent, first-in-class HIV capsid inhibitor. chemrxiv.orgnih.govresearchgate.net The presence of the halogenated indazole moiety is crucial for the compound's potent antiviral activity.

Inhibition of Viral Replication Pathways

By targeting the HIV capsid, halogenated indazole-containing compounds like Lenacapavir can disrupt multiple steps in the viral replication cycle. nih.gov Inhibition of the viral reverse transcriptase polymerase (RT) is another mechanism through which some heterocyclic compounds exert their anti-HIV effects. nih.gov While the primary mechanism of Lenacapavir is through capsid inhibition, the broader class of nitrogen-containing heterocycles has been shown to inhibit various viral enzymes. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives are well-recognized for their anti-inflammatory properties, a characteristic attributed to their structural similarity to endogenous molecules involved in inflammatory pathways. taylorandfrancis.comnih.gov Research into various analogues of this compound has shed light on their potential to modulate inflammatory responses.

The anti-inflammatory effects of indazole derivatives are often mediated through the inhibition of key inflammatory enzymes and cytokines. For instance, certain indazole-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.gov Furthermore, studies on related heterocyclic compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

The signaling pathways that control the expression of these inflammatory mediators are also targets for indazole analogues. The nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways are critical regulators of the inflammatory response. nih.govresearchgate.net The inhibition of these pathways has been observed with some heterocyclic molecules, suggesting that indazole derivatives, potentially including this compound, could exert their anti-inflammatory effects by interfering with these central signaling cascades. nih.govnih.gov For example, a study on pyrrolopyrimidine derivatives, which share structural similarities with indazoles, identified a compound that strongly reduced the expression of p38 MAP kinase. nih.gov

Cardiovascular and Metabolic Applications

The cardiovascular system is another area where indazole derivatives have shown significant therapeutic promise. nih.gov Their effects on various aspects of cardiovascular function, from heart rhythm to blood pressure and platelet activity, have been a subject of interest in drug discovery.

Indazole derivatives have been investigated for their potential to manage cardiac arrhythmias, hypertension, and the damage caused by ischemia-reperfusion injury. nih.govnih.gov The broad cardiovascular protective effects of this class of compounds suggest that derivatives like this compound could be valuable starting points for the development of new cardiovascular drugs. For example, some indazole derivatives have been found to possess antiarrhythmic properties. nih.gov In the context of hypertension, certain indazole compounds have been shown to have hypotensive effects. nih.gov Furthermore, the potential to protect cardiac tissue from ischemia-reperfusion injury, a common consequence of heart attacks and surgical procedures, has been identified in some indazole-based molecules. nih.govdrugbank.com

The ability of indazole derivatives to modulate platelet aggregation and vascular tone is another important aspect of their cardiovascular applications. taylorandfrancis.com Some indazole compounds have been reported to exhibit antiplatelet activity, which is crucial in preventing the formation of blood clots that can lead to heart attacks and strokes. taylorandfrancis.com Additionally, certain derivatives have been shown to have vasorelaxant properties, contributing to their potential antihypertensive effects. researchgate.net

Antimicrobial Spectrum and Antileishmanial Activity

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like indazoles have emerged as a promising source of novel drug candidates. taylorandfrancis.comnih.gov

The antimicrobial potential of indazole derivatives extends to both bacteria and protozoan parasites. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to be promising candidates against Leishmania. taylorandfrancis.com In one study, these derivatives demonstrated significant antileishmanial activity. taylorandfrancis.com

In terms of antibacterial activity, various substituted indazoles and their bioisosteres have been synthesized and evaluated. For instance, a series of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, which includes a bromo-indazole starting material, were synthesized and screened for their antibacterial properties. ajrconline.org Another study on 3-imidazolylalkylindoles, which are structurally related to indazoles, reported that a 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole derivative was significantly more potent against Leishmania mexicana promastigotes than the reference drug ketoconazole (B1673606). tandfonline.com Specifically, the 2-bromobenzyl analogue was 273-fold more potent than ketoconazole. tandfonline.com

The following table summarizes the antileishmanial activity of some indole analogues, providing an indication of the potential of halogenated heterocyclic compounds in this therapeutic area.

| Compound | Target Organism | Activity |

| 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | Leishmania mexicana promastigotes | 273-fold more potent than ketoconazole tandfonline.com |

| 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | Leishmania mexicana amastigotes | 72-fold more potent than ketoconazole tandfonline.com |

| 3-bromobenzyl analogue of 3-imidazolylalkylindole | Leishmania mexicana promastigotes | Similar potency to ketoconazole tandfonline.com |

| 4-bromobenzyl analogue of 3-imidazolylalkylindole | Leishmania mexicana promastigotes | Similar potency to ketoconazole tandfonline.com |

Antibacterial Efficacy Against Pathogenic Strains

Indazole derivatives are recognized for their potential as antimicrobial agents. researchgate.net Research has demonstrated that modifications to the indazole core can lead to compounds with significant antibacterial properties. For instance, the synthesis of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-indazoles has yielded compounds with notable antibacterial activity. ajrconline.org

A study investigating a series of these compounds revealed that the presence of a chloro group at the 3rd position of the ring enhanced their effectiveness. ajrconline.org Specifically, compound 5g , 7-Bromo-1-((3-chloro-1-methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazole, exhibited the highest zone of inhibition (16mm) against the Gram-negative bacterium Proteus vulgaris. ajrconline.org Other derivatives in the same series also showed significant activity against this strain. ajrconline.org

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|

Antifungal and Antiparasitic Potential

The therapeutic reach of indazole analogues extends to combating fungal and parasitic infections. researchgate.netresearchgate.net Various derivatives have been synthesized and evaluated for their efficacy against a range of fungal and parasitic species.

In the realm of antifungal research, indole-based 1,3,4-oxadiazoles have shown promise. Bioassays have identified several compounds within this class that exhibit higher antifungal activity than the natural product pimprinine (B1677892). researchgate.net For example, compounds 3g, 6c, 6e, 6h, 9d, 9e, 9h, and 9m were noted as the most active in these biological assays. researchgate.net Furthermore, a series of novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized, with compounds 5'k, 5'p, and 5'q showing noteworthy antifungal potential against Rhizopus oryzae and Candida albicans. longdom.org

Regarding antiparasitic activity, indazole derivatives have been investigated for their effectiveness against parasites like Leishmania. taylorandfrancis.com Studies have indicated that these compounds can act as potent inhibitors of the parasite. taylorandfrancis.com For instance, a series of 3-piperidin-4-yl-1H-indoles were examined for their antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. ijpsr.com

Table 2: Antifungal and Antiparasitic Activity of Indazole Analogues

| Compound Series | Target Organism | Notable Activity |

|---|---|---|

| Indole-based 1,3,4-oxadiazoles (3g, 6c, 6e, 6h, 9d, 9e, 9h, 9m) | Fungi | Higher activity than pimprinine researchgate.net |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides (5'k, 5'p, 5'q) | Rhizopus oryzae, Candida albicans | Noteworthy potential longdom.org |

Central Nervous System (CNS) Activity and Receptor Modulation (e.g., Analgesic, Antipyretic, Antipsychotic)

Indazole derivatives have demonstrated a broad spectrum of activities related to the central nervous system, including analgesic, antipyretic, and antipsychotic potential. ajrconline.org The inherent chemical properties of the indazole scaffold allow for its interaction with various CNS receptors.

Research has highlighted that indazole derivatives possess analgesic and antipyretic properties. ajrconline.org The synthesis of various indazole-substituted compounds has been a focus of developing new agents for pain and fever management. ajrconline.org

Furthermore, the potential for indazole derivatives to act as antipsychotic agents is an area of active investigation. The structural similarities of some indazole compounds to known CNS-active molecules suggest their potential to modulate neurotransmitter systems involved in psychosis. While direct studies on this compound for these specific CNS effects are not detailed in the provided context, the broader class of indazole derivatives is recognized for these therapeutic possibilities. ajrconline.org

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Bromo 7 Chloro 1h Indazole Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

Understanding how 3-bromo-7-chloro-1H-indazole derivatives interact with biological systems is crucial for their development as therapeutic agents. Research in this area has focused on identifying their molecular targets and elucidating the mechanisms by which they bind to these targets.

Derivatives of halogenated indazoles have been investigated for their inhibitory effects on various enzymes.

Tyrosine Kinases: Pazopanib, an FDA-approved drug for renal cell carcinoma, features a substituted indazole core and functions as a multi-targeted tyrosine kinase inhibitor. nih.govresearchgate.net While specific kinetic data for this compound itself is not detailed in the provided results, the general class of indazole derivatives is well-established as kinase inhibitors. smolecule.com The presence and position of halogen atoms can influence the potency of these inhibitors. For instance, a change from a 3-methylindole (B30407) to a 3-chloro- or 3-bromoindole in a series of Factor Xa inhibitors resulted in improved activity. acs.org

Nitric Oxide Synthase: Indazole derivatives are known to stimulate nitric oxide (NO) release, suggesting an interaction with nitric oxide synthase (NOS). taylorandfrancis.com However, specific inhibitory or kinetic studies on this compound's direct interaction with NOS were not found in the search results.

Lactoperoxidase: While not directly mentioning this compound, studies on other halogenated indazoles, such as 7-chloro-1H-indazole, have shown them to be potent inhibitors of potato polyphenol oxidase (PPO), a related enzyme. researchgate.net This suggests that halogenated indazoles have the potential to interact with and inhibit oxidoreductases.

The interaction of indazole derivatives with various receptors has been a key area of investigation.

5-HT3 Receptor Antagonists: Indazole derivatives are recognized for their activity as serotonin (B10506) 5-HT3 receptor antagonists. dergipark.org.trtaylorandfrancis.com Granisetron, a well-known antiemetic, contains an indazole core structure. dergipark.org.tr Structure-activity relationship studies on related indole (B1671886) analogues have shown that halogen substituents, such as chlorine at the 5-position, are crucial for potent 5-HT6 receptor agonist activity. bohrium.com Although direct binding data for this compound on 5-HT3 receptors is not explicitly available, the known activity of halogenated indazoles suggests this is a plausible target. acs.org

Translocator Protein (TSPO): Indazole derivatives have been designed and evaluated as ligands for the translocator protein (TSPO), a target for neurological and psychiatric disorders. zenodo.org Studies on related heterocyclic compounds indicate that modifications to the core structure, including the introduction of halogens, can modulate binding affinity. zenodo.org

Influence of Halogenation on Biological Potency and Selectivity

The presence of bromine at the C3 position and chlorine at the C7 position of the 1H-indazole ring has profound effects on the molecule's biological activity. acs.org These effects are a combination of stereoelectronic properties and their influence on how the molecule is recognized by its biological targets.

The bromine atom at the C3 position significantly influences the electronic properties of the indazole ring. Bromine is an electron-withdrawing group, which can impact the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. nih.govrsc.org

The introduction of a bromine atom at the 3-position is a common synthetic step, often achieved using reagents like N-bromosuccinimide (NBS). rsc.orgrsc.org This position is susceptible to halogenation, which in turn provides a handle for further functionalization through cross-coupling reactions. chim.it The stereoelectronic effects of the C3-bromo substituent can lead to enhanced binding affinity in some cases. For example, in a series of Factor Xa inhibitors, the substitution of a methyl group with a bromine atom at the 3-position of an indole ring (a related heterocyclic system) led to a significant increase in inhibitory potency. acs.org This improvement is attributed to favorable interactions with the protein's active site.

Studies on related heterocyclic compounds have shown that substituents at the C7 position can impact biological activity. For example, in a series of indazole derivatives, the presence of a substituent at C7 influenced their antiprotozoal activity. mdpi.com

The indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. dergipark.org.trnih.govbohrium.com The position of substituents on the ring can influence the equilibrium between these tautomers. nih.gov The 1H-tautomer is generally considered to be more thermodynamically stable. nih.govnih.gov

The regioselectivity of reactions, such as N-alkylation, is a critical consideration in the synthesis of indazole derivatives and is influenced by both steric and electronic factors of the substituents. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position, such as a nitro group, have been shown to direct N-alkylation to the N-2 position. nih.gov The presence of the chlorine atom at C7 in this compound would be expected to influence the regioselectivity of further synthetic modifications. The interplay between the bromo and chloro substituents will dictate the reactivity and the ultimate structure of more complex derivatives.

Rational Design and Optimization through Substituent Effects

The rational design of indazole-based therapeutic agents heavily relies on understanding the effects of various substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing potency and other pharmacological properties. nih.gov Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, often guide the design of potent derivatives. longdom.orglongdom.org For instance, 2D and 3D-QSAR models have been developed with robust predictive accuracy for indazole derivatives targeting kinases like TTK. longdom.orglongdom.org

The biological activity of indazole derivatives is highly sensitive to the nature and position of functional groups on the bicyclic ring system. SAR studies have provided significant insights into how specific substitutions can enhance or diminish efficacy.

C3-Position: The C3 position is a frequent site for modification. Halogenation, particularly with bromine or iodine, at this position is a key synthetic step for introducing further diversity via metal-catalyzed cross-coupling reactions. chim.it For some targets, such as factor Xa, a 3-chloroindole P1 moiety was found to be more potent than a 3-methylindole analogue. acs.org In a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was critical for strong inhibitory activity. nih.gov For anticandidal agents, a 3-phenyl-1H-indazole scaffold proved to be a promising chemotype. nih.gov

C4-Position: In a series of IDO1 inhibitors, disubstituted groups at the 4- and 6-positions led to compounds with remarkable inhibitory activities. nih.gov Specifically, compound 120 (4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol) showed an IC₅₀ value of 5.3 μM. nih.gov

C5-Position: Substitutions at the C5 position can significantly modulate activity. For example, in a study of tropomyosin receptor kinase (Trk) inhibitors, 3-iodoindazoles were prepared from precursors with substitutions like 5-bromo or 5-nitro groups. chim.it

C6-Position: The C6-position is another critical point for modification. SAR studies on glucagon (B607659) receptor antagonists revealed that aryl groups at both the C3 and C6 positions of the indazole core were important for activity. nih.gov For fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group contributed to the most potent compound in one series. nih.gov

C7-Position: The electronic properties of substituents at the C7-position can have a profound impact. For instance, among the C-nitro-1H-indazoles, only the 7-nitro derivatives (such as 7-nitro, 3-bromo-7-nitro, and 3,7-dinitro) displayed inhibitory properties against nitric oxide synthase isoforms. nih.gov In contrast, 4-nitro, 5-nitro, and 6-nitro-1H-indazoles were inactive in this context. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of indazole derivatives based on SAR studies.

| Position | Substituent Group | Observed Effect on Activity | Target/Activity | Reference Compound(s) |

| C3 | 3-Chloroindole | More potent than 3-methylindole | Factor Xa Inhibition | 20 vs 19 |

| C3 | Phenyl | Favorable for anticandidal activity | Anticandidal | 10a-i |

| C4 & C6 | Disubstitution (e.g., amino-methyl-phenol & bromo) | Remarkable IDO1 inhibition | IDO1 Inhibition | 120 |

| C5 | Nitro, Bromo | Enhanced anticancer potency | Anticancer | 5b |

| C6 | 2,6-Dichloro-3,5-dimethoxyphenyl | Potent FGFR1 inhibition | FGFR1 Inhibition | 102 |

| C7 | Nitro | Confers inhibitory activity | Nitric Oxide Synthase Inhibition | 3-bromo-7-nitro-1H-indazole |

Computational techniques are indispensable tools in the rational design and optimization of indazole-based inhibitors. Pharmacophore modeling helps to identify the key structural features required for biological activity, while ligand efficiency metrics provide a way to assess the quality of a lead compound.

Pharmacophore Modeling and QSAR: Pharmacophore models and QSAR studies have been successfully applied to various indazole series. For instance, 3D pharmacophore modeling has been used to guide the development of c-Kit receptor tyrosine kinase inhibitors. researchgate.net In another study targeting TTK inhibitors, both 2D-QSAR (r²=0.9512) and 3D-QSAR (q²=0.9132) models showed strong predictive power, highlighting the structural attributes essential for biological activity. longdom.orglongdom.org Similarly, a pharmacophore model was instrumental in identifying the indazole scaffold as an efficient fragment for FGFR1 inhibitors through virtual screening. tandfonline.com

Ligand Efficiency (LE): Ligand efficiency is a valuable metric in drug discovery for normalizing potency by the size of the molecule (typically by heavy atom count, HA). It helps prioritize smaller, more efficient fragments for lead optimization. In the development of IDO1 inhibitors, LE has been a key parameter. For example, 1,2,3-triazole-based inhibitors, which share structural similarities with indazole systems in their binding modes, have demonstrated high efficiency. semanticscholar.org One compound, MMG-0358 , which features a chloro substituent, achieved a high LE of 0.76 kcal/mol/HA. semanticscholar.org Further optimization led to a bromo-substituted 3-phenyl-1,2,4-triazole derivative with an exceptionally high LE of 0.80 kcal/mol/HA, which was among the highest reported for any IDO1 inhibitor at the time. semanticscholar.org These studies underscore the importance of optimizing for high ligand efficiency to develop potent and drug-like candidates.

The table below presents key data from computational studies on indazole and related heterocyclic derivatives.

| Study Type | Target | Key Metrics/Findings | Reference Compound(s) |

| 2D-QSAR | TTK | r² = 0.9512 | Indazole Derivatives |

| 3D-QSAR | TTK | q² = 0.9132 | Indazole Derivatives |

| 3D-Pharmacophore Modeling | c-Kit | Guided inhibitor design | Indazole Derivatives |

| Ligand Efficiency (LE) | IDO1 | LE = 0.76 kcal/mol/HA | MMG-0358 (1,2,3-triazole) |

| Ligand Efficiency (LE) | IDO1 | LE = 0.80 kcal/mol/HA | MMG-0706 (1,2,4-triazole) |

| Virtual Screening | FGFR1 | Indazole scaffold identified as an efficient hit | Indazole Derivatives |

Computational Chemistry and Molecular Modeling in the Study of 3 Bromo 7 Chloro 1h Indazole

Ligand-Based and Structure-Based Drug Design Approaches

The unique substitution pattern of 3-bromo-7-chloro-1H-indazole, featuring halogen atoms at key positions, makes it a compelling subject for both ligand-based and structure-based drug design. chemimpex.com These methods leverage the structural information of the ligand and its biological target to predict and optimize interactions. Indazole derivatives are of significant interest in medicinal chemistry for their versatile therapeutic potential, including anticancer and anti-inflammatory activities. longdom.orgchemimpex.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For this compound and its derivatives, docking studies are instrumental in predicting their binding modes within the active sites of various protein targets. This method is fast enough to allow for the virtual screening of large libraries of compounds. researchgate.net

Research on analogous indazole structures has demonstrated the utility of docking in identifying key molecular interactions. For instance, docking studies on substituted indazoles have elucidated their binding to enzymes like aromatase and Tyrosine Threonine Kinase (TTK), revealing crucial hydrogen bonds and hydrophobic interactions that govern their inhibitory activity. longdom.orgderpharmachemica.com In the case of 3-chloroindole-based inhibitors targeting Factor Xa, docking highlighted a critical hydrogen bond between the indole (B1671886) NH and the carbonyl group of Gly218 in the protein's active site. acs.org

For this compound, docking simulations would predict how the indazole core, along with the bromo and chloro substituents, fits into a target's binding pocket. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, while the halogen atoms can form specific halogen bonds, contributing to binding affinity and selectivity. rsc.org These predictions are fundamental for structure-activity relationship (SAR) analyses, which help in designing derivatives with enhanced potency. longdom.org

Table 1: Potential Protein Targets for Indazole Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Interactions Observed in Docking Studies | Reference |

|---|---|---|---|

| Tyrosine Threonine Kinase (TTK) | Anticancer | Guided the design of potent inhibitors based on the indazole scaffold. | longdom.org |

| Aromatase | Anticancer (Breast Cancer) | Interactions with active site residues Arg115 and Met374. | derpharmachemica.com |

| Tubulin | Anticancer | Binding at the colchicine (B1669291) binding site, inhibiting polymerization. | nih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | Bonding with amino acid residues like Gly526. | researchgate.net |

| Factor Xa | Anticoagulant | Hydrogen bonding with Gly218 carbonyl. | acs.org |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Structure-guided design led to potent inhibitors of EGFR mutants. | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment and can validate the stability of binding modes predicted by docking. longdom.orgresearchgate.net

For a complex of this compound with a target protein, an MD simulation would track the movements of both the ligand and the protein, assessing the stability of their interactions. This analysis reveals the flexibility of the ligand in the binding site and the persistence of key hydrogen and halogen bonds. cosmosscholars.com Studies on other halogenated heterocyclic compounds, such as bromo mdpi.comsmolecule.combenzodiazepine and 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, have successfully used MD simulations to confirm the stability of the docked complexes. researchgate.netcosmosscholars.com These simulations are crucial for ensuring that the designed inhibitor maintains its optimal binding conformation, providing a rigorous validation of the docking results. acs.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure of molecules. acs.orgbohrium.com These calculations provide detailed information about electron distribution, molecular orbitals, and other electronic properties that dictate the molecule's reactivity and spectroscopic characteristics.

DFT calculations can map the molecular electrostatic potential and determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and polarizability of a molecule; a smaller gap often corresponds to higher reactivity. cosmosscholars.com

For this compound, these calculations would identify the most electron-rich and electron-deficient sites, predicting the regioselectivity of chemical reactions such as electrophilic substitution or nucleophilic attack. smolecule.com This is particularly important for planning the synthesis of new derivatives, as the electronic properties of the indazole ring system, influenced by the halogen substituents, will direct further functionalization. acs.orgsmolecule.com For example, understanding the reactivity at each position is crucial for synthetic strategies aiming to create more complex and potentially more active molecules. rsc.org

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance | Reference |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron (nucleophilicity). The location of the HOMO points to sites susceptible to electrophilic attack. | cosmosscholars.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron (electrophilicity). The location of the LUMO points to sites susceptible to nucleophilic attack. | cosmosscholars.com |

| HOMO-LUMO Energy Gap | A measure of chemical reactivity, polarizability, and kinetic stability. A smaller gap suggests higher reactivity. | cosmosscholars.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions. | researchgate.net |

| Hirshfeld Charges / Fukui Functions | Provide quantitative measures of local reactivity and the susceptibility of atomic sites to attack. | acs.org |

Quantum chemical calculations are also used to simulate various types of spectra, including infrared (IR), and Nuclear Magnetic Resonance (NMR). bohrium.com These simulations are invaluable for the structural elucidation of newly synthesized compounds. By comparing the computationally predicted spectrum with the one obtained experimentally, chemists can confirm the structure of a molecule like this compound. researchgate.net This correlative approach is a powerful tool for verifying that the desired compound has been synthesized, especially when dealing with isomers where experimental data alone might be ambiguous.

Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions are vital for weeding out compounds with unfavorable pharmacokinetic profiles early in the drug discovery pipeline, saving time and resources.

For this compound, computational models can estimate its drug-likeness by calculating key physicochemical properties and evaluating them against criteria such as Lipinski's Rule of Five. dovepress.com This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the likelihood of a compound having good oral bioavailability. dovepress.com Furthermore, computational tools can predict potential metabolic pathways, interactions with drug-metabolizing enzymes, and potential toxicity issues. longdom.orgrsc.org These ADMET predictions provide a comprehensive profile that helps to prioritize the most promising indazole derivatives for further preclinical and clinical investigation. researchgate.net

Table 3: Computationally Predicted ADMET/Drug-Likeness Parameters

| Parameter | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | A set of rules based on Molecular Weight (<500), logP (<5), H-bond donors (<5), and H-bond acceptors (<10). | Predicts drug-likeness and potential for good oral bioavailability. | dovepress.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | researchgate.net |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. | rsc.org |

| CYP450 Inhibition | Predicts whether the compound is likely to inhibit key cytochrome P450 enzymes. | Helps to foresee potential drug-drug interactions. | longdom.org |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound that will be absorbed from the human gut. | A direct measure of oral bioavailability. | semanticscholar.org |

| Toxicity Prediction | Computational models screen for various toxicities, such as carcinogenicity and hepatotoxicity. | Identifies potential safety liabilities early in the discovery process. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For the indazole class of molecules, QSAR models have been developed to predict activities such as antimicrobial or anticancer effects. These models are built by analyzing a series of related compounds and identifying the molecular descriptors that influence their potency.

Despite the application of QSAR to various indazole and indole derivatives, specific QSAR models focused on or including this compound have not been reported in the available scientific literature. The development of such a model would require a dataset of structurally similar indazole analogues and their corresponding biological activities, which has not yet been compiled for this specific scaffold.

In Silico ADMET Predictions

In silico ADMET prediction is a crucial step in modern drug discovery, using computational models to estimate the pharmacokinetic and toxicity properties of a molecule. These predictions help to identify potential liabilities early in the development process, reducing the likelihood of late-stage failures. Studies on various heterocyclic compounds, including some indazole derivatives, have utilized in silico tools to predict properties like absorption, metabolism, and potential toxicity.

However, a thorough search of scientific databases indicates that specific in silico ADMET prediction studies for this compound have not been published. While general ADMET profiles can be estimated using various software platforms, detailed and experimentally validated computational studies for this particular compound are not currently available. The application of such predictive studies would be invaluable in assessing its potential as a drug candidate or intermediate.

Preclinical Assessment and Advanced Research Avenues for 3 Bromo 7 Chloro 1h Indazole Based Compounds

In Vitro Cytotoxicity and Selectivity Profiling

The initial preclinical assessment of novel anticancer agents involves rigorous in vitro screening to determine their cytotoxic effects against various cancer cell lines and their selectivity towards malignant cells over healthy ones. Derivatives of the indazole scaffold have demonstrated significant cytotoxic potential in numerous studies.

Research into novel indazole analogues has shown a range of activities against different human cancer cell lines. For instance, a series of newly synthesized indazole derivatives showed potent activity against lung (A549), breast (MCF-7), melanoma (A375), and colon (HT-29) cancer cell lines, with some compounds exhibiting greater potency than the positive control, combretastatin-A4. researchgate.net In one study, IC₅₀ values for the target compounds ranged from 0.010±0.0042 to 12.8±3.77 μM. researchgate.net

Similarly, novel indazole analogues of curcumin (B1669340) were tested against MCF-7, HeLa, and WiDr cell lines. japsonline.com These compounds displayed low to medium cytotoxic activity, with IC₅₀ values against MCF-7 cells ranging from 45.97 to 86.24 µM. japsonline.com Notably, the synthesized compounds were generally more cytotoxic against WiDr (colorectal carcinoma) cells than against HeLa and MCF-7 cells, with some analogues showing higher cytotoxicity than curcumin and tamoxifen (B1202) against this specific cell line. japsonline.com

Another study focusing on 1H-indazole-3-amine derivatives evaluated their inhibitory activities against human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One promising compound, 6o , demonstrated a significant inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while also showing high selectivity, as it was less toxic to normal human embryonic kidney cells (HEK-293) with an IC₅₀ of 33.2 µM. nih.gov This highlights the potential for developing indazole derivatives with a favorable therapeutic window.

The effectiveness of these compounds is often enhanced by the presence of halogenated and electron-withdrawing substituents, which is a key feature of the 3-bromo-7-chloro-1H-indazole starting block. nih.govresearchgate.net

Table 1: Representative In Vitro Cytotoxicity of Indazole Derivatives

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative 13g | A549 (Lung) | 0.010 ± 0.0042 | researchgate.net |

| Indazole Derivative 13h | MCF-7 (Breast) | 0.012 ± 0.0028 | researchgate.net |

| Curcumin-Indazole Analog 3b | WiDr (Colorectal) | 27.20 | japsonline.com |

| Curcumin-Indazole Analog 3b | MCF-7 (Breast) | > 45.97 | japsonline.com |

| 1H-Indazole-3-Amine 6o | K562 (Leukemia) | 5.15 | nih.gov |

| 1H-Indazole-3-Amine 6o | HEK-293 (Normal) | 33.2 | nih.gov |

In Vivo Efficacy and Pharmacodynamics in Relevant Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system. Indazole-based compounds have shown positive outcomes in such preclinical animal studies.

For example, a novel bromodomain inhibitor based on a 1H-indazol-4,7-dione scaffold was evaluated in an in vivo xenograft model. nih.gov The study confirmed that the compound significantly reduced tumor size, demonstrating its potential as an anticancer agent. nih.gov In the field of neurodegenerative diseases, the LRRK2 antagonist MLi-2, which features an indazole core, has shown remarkable efficacy in relevant disease models. nih.govresearchgate.net

Furthermore, structure-activity relationship (SAR) studies on 1H-indazole derivatives identified compounds with good bioavailability across species. mdpi.com One such derivative displayed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models, indicating its potential to overcome certain forms of drug resistance. mdpi.com Optimization efforts have also led to derivatives with good in vivo PK activity, a critical factor for a drug's success. rsc.org

Biomarker Identification and Diagnostic Applications

The development of targeted therapies is intrinsically linked to the identification of biomarkers that can predict treatment response, monitor disease progression, or serve as diagnostic tools. In the context of indazole-based compounds, the translocator protein (TSPO) has emerged as a key biomarker, particularly in neuroinflammation and oncology. nih.govexplorationpub.com

TSPO is significantly upregulated in activated microglia and glioma cells, making it an ideal target for both therapy and diagnosis. nih.govexplorationpub.com Its expression levels can serve as an imaging biomarker for the non-invasive detection and monitoring of glioma progression. explorationpub.com PET imaging using radiolabeled TSPO ligands allows for the visualization of neuroinflammation and can be used to assess treatment efficacy. explorationpub.com

Beyond TSPO, other biomarkers are being explored. For instance, research into the drug lenvatinib, which is related to indazole compounds, has focused on identifying biomarkers that predict the responsiveness of thyroid and kidney cancer patients to the therapy. google.com Similarly, for neurodegenerative conditions like Parkinson's disease, efforts are underway to validate LRRK2-related biomarkers, which could be used in biomarker-driven approaches for clinical trials of LRRK2 inhibitors. frontiersin.org The development of such theragnostic biomarkers, which help evaluate the biochemical effects of a drug, is crucial for advancing personalized medicine. frontiersin.org

Translational Research and Lead Optimization Strategies

Translational research bridges the gap between basic drug discovery and clinical application, with lead optimization being a critical component. chemrxiv.org This process involves refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. chemrxiv.org For indazole-based compounds, several optimization strategies are employed.

A common strategy involves the introduction of halogen atoms, a key feature of the this compound scaffold, which can improve lipid solubility and pharmacokinetic profiles. researchgate.net Further structural modifications, such as altering substituents on the indazole ring system, are systematically explored to enhance target engagement and metabolic stability. rsc.orgnih.gov For example, optimization of indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) involved modifying the phenyl ring with halogen moieties, leading to compounds with enhanced activity in the nanomolar range. rsc.org

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the design of new analogues with improved properties. nih.govresearchgate.net For instance, the optimization of indazole sulfonamides as CCR4 antagonists led to the identification of a clinical development candidate. researchgate.net These iterative cycles of design, synthesis, and testing are essential for transforming a preliminary "hit" into a viable drug candidate.

Development of Novel Imaging Probes Based on Halogenated Indazoles (e.g., PET ligands for TSPO)

The unique properties of halogenated indazoles make them excellent scaffolds for the development of molecular imaging probes, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive technique that allows for the quantitative measurement of biological processes in vivo. nih.gov

A major focus of this research has been the development of PET ligands targeting the translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov The development of TSPO PET radiotracers is often categorized into generations:

First-generation ligands , like [¹¹C]PK11195, were groundbreaking but suffered from high non-specific binding and a low signal-to-noise ratio, complicating quantification. semanticscholar.org

Second-generation ligands offered higher specific signals but were found to be sensitive to a single nucleotide polymorphism (SNP rs6971) in the TSPO gene, which causes variations in binding affinity among different individuals (high-, mixed-, and low-affinity binders). mdpi.com This requires patient genotyping prior to imaging, complicating clinical use. mdpi.com

Third-generation ligands are currently being developed to combine the high specific signal of the second generation with insensitivity to the TSPO polymorphism, aiming for broader clinical applicability. semanticscholar.org

Halogenation, particularly with fluorine-18 (B77423) (¹⁸F), is a key strategy in the design of these probes due to its ideal half-life (109.8 min) for PET imaging. mdpi.com The this compound scaffold provides a versatile starting point for creating such advanced diagnostic tools, which are crucial for understanding disease mechanisms and monitoring therapeutic responses in neurodegenerative disorders and cancers. explorationpub.com

Conclusion and Future Directions in 3 Bromo 7 Chloro 1h Indazole Research

Current Challenges and Opportunities in Halogenated Indazole Chemistry

Despite these synthetic hurdles, significant opportunities exist. The development of novel catalytic systems, particularly using transition metals, is a promising avenue for achieving more efficient and selective C-H functionalization and cyclization reactions. nih.gov Such advancements could lead to more direct and scalable routes to 3-bromo-7-chloro-1H-indazole. Furthermore, the presence of two distinct halogen atoms (bromine at position 3 and chlorine at position 7) offers a unique opportunity for sequential, site-selective cross-coupling reactions. This differential reactivity allows for the controlled, stepwise introduction of different functional groups, making it an invaluable scaffold for creating diverse chemical libraries for drug screening. The indazole core itself is a well-established pharmacophore in numerous approved drugs, including several kinase inhibitors, highlighting the therapeutic potential of novel derivatives. nih.govrsc.org

Table 1: Synthetic Challenges and Opportunities for Halogenated Indazoles

| Challenge | Opportunity | Relevance to this compound |

| Regiocontrol | Development of novel regioselective synthetic methods and catalysts. nih.gov | Enables efficient, high-yield synthesis of the specific 3,7-isomer, avoiding complex purification. mdpi.com |

| Scalability | Process development and optimization for large-scale production without chromatography. researchgate.net | Facilitates cost-effective manufacturing for use as a key starting material in pharmaceutical development. |

| Functionalization | Orthogonal derivatization using the differential reactivity of bromine and chlorine atoms. | Allows for sequential, site-specific modifications to build complex molecules for structure-activity relationship (SAR) studies. |

| Green Chemistry | Use of more sustainable reagents and solvent systems to minimize environmental impact. researchgate.net | Reduces the ecological footprint of synthesizing this and other valuable chemical intermediates. |

Integration of Multi-Omics Data in Drug Discovery for Indazole Derivatives

As this compound serves as a precursor for potential therapeutic agents, particularly kinase inhibitors, modern drug discovery workflows are essential to unlock their full potential. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift from single-target screening to a systems-level understanding of drug action and disease pathology. pharmalex.compharmafeatures.com For new indazole derivatives, this approach can be transformative.

By combining these data layers, researchers can elucidate the precise molecular mechanisms of a drug candidate. nih.gov For example, proteomics can confirm that an indazole-based compound inhibits its intended kinase target, while transcriptomics can reveal off-target effects or downstream changes in gene expression. pharmafeatures.com Metabolomics might identify biomarkers that predict patient response, paving the way for personalized medicine. biomedgrid.com This holistic view is crucial for validating new drug targets, understanding mechanisms of resistance, and predicting drug efficacy and safety with greater accuracy. pharmalex.com The complexity of these datasets requires sophisticated computational tools and bioinformatic expertise to integrate and interpret, representing both a challenge and a significant opportunity. biomedgrid.comresearchgate.net

Table 2: Application of Multi-Omics in the Development of Indazole-Based Therapeutics

| Omics Layer | Data Generated | Application in Drug Discovery |

| Genomics | DNA sequence variations, mutations. nih.gov | Identify patient populations most likely to respond to treatment based on genetic markers. |

| Transcriptomics | Gene expression levels (mRNA). nih.gov | Uncover downstream effects of target inhibition and identify potential off-target activities. |

| Proteomics | Protein expression and post-translational modifications. nih.gov | Validate target engagement, quantify protein-level changes, and discover biomarkers of drug response. pharmafeatures.com |

| Metabolomics | Levels of small-molecule metabolites. nih.gov | Reveal metabolic pathways affected by the drug and identify biomarkers for efficacy or toxicity. |

Collaborative Research Paradigms and Translational Impact in Chemical Biology

The journey of a compound from a laboratory curiosity to a clinical therapeutic is long, complex, and expensive. Maximizing the translational impact of research on this compound and its derivatives requires a shift towards more integrated and collaborative research models. nih.gov The traditional, siloed approach where chemists, biologists, and clinicians work independently is being replaced by paradigms that foster deep, cross-disciplinary cooperation from the earliest stages of discovery.

New models, such as "Idea2Data," tightly integrate computational design, automated synthesis, and high-throughput biological screening. nih.gov In this context, virtual libraries of molecules based on the this compound scaffold could be designed, synthesized, and tested in a rapid, iterative cycle, accelerating the identification of promising hit compounds. Such efforts depend on robust partnerships between academic institutions, which often drive early-stage innovation, and pharmaceutical companies, which possess the resources for large-scale development and clinical trials.

The success of these collaborations hinges on shared goals, open communication, and the strategic use of technology to bridge geographical and disciplinary divides. By embedding biological and clinical considerations into the initial chemical design process, the likelihood of developing compounds with real-world therapeutic value increases significantly. This ensures that the chemical novelty offered by versatile building blocks like this compound is effectively translated into meaningful clinical impact.

Table 3: Stakeholders and Roles in a Collaborative Drug Discovery Paradigm

| Stakeholder | Primary Role | Contribution to Translational Impact |

| Academic Researchers | Foundational research, target validation, novel synthesis. researchgate.net | Provide innovative chemical scaffolds and initial biological insights. |

| Computational Chemists | Virtual screening, predictive modeling, molecular design. nih.gov | Accelerate the hit-identification process and prioritize synthetic efforts. |